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3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B1654493
CAS No.: 23668-07-7
M. Wt: 205.01
InChI Key: UXDAQTASWKDWCF-UHFFFAOYSA-N
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Description

Significance within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The 2H-pyran-2-one structure, a six-membered oxygen-containing heterocycle, is a key scaffold found in numerous natural products and biologically active molecules. researchgate.netorientjchem.org These compounds are recognized for a wide array of pharmacological activities. bohrium.com The presence of the bromine atom in 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one provides a reactive site for various chemical transformations, including carbon-carbon bond-forming reactions. This makes it a crucial precursor for creating a diverse range of other heterocyclic systems. researchgate.net For instance, it can be used to synthesize pyran-annulated heterocyclic systems. orientjchem.org

Overview of Research Trajectories for Brominated Pyran-2-ones

Research involving brominated pyran-2-ones is multifaceted, with a significant focus on their utility as synthetic intermediates. The bromine atom serves as an excellent leaving group in cross-coupling reactions, enabling the introduction of various aryl and alkyl groups. researchgate.net For example, 3-bromo-2-pyrones can undergo Diels-Alder cycloadditions. researchgate.net The reactivity of the brominated pyrone core allows for the construction of complex molecular architectures, including those with potential applications in drug discovery and materials science. nih.gov Investigations have shown that brominated pyrones can be transformed into a variety of other heterocyclic structures, such as pyridines, pyrazoles, and quinolines. researchgate.net Furthermore, the synthesis of novel derivatives from brominated pyrones is an active area of research, aiming to explore new chemical space and develop compounds with tailored properties. researchgate.net

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C6H5BrO3 uni.lu
Molecular Weight 205.007 g/mol cymitquimica.com
CAS Number 23668-07-7 sigmaaldrich.com
InChI Key UXDAQTASWKDWCF-UHFFFAOYSA-N uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrO3 B1654493 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 23668-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-3-2-4(8)5(7)6(9)10-3/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDAQTASWKDWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716185
Record name 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23668-07-7
Record name 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one
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Advanced Synthetic Methodologies for 3 Bromo 4 Hydroxy 6 Methyl 2h Pyran 2 One and Its Precursors

Precursor Synthesis and Functionalization for 2H-Pyran-2-one Scaffolds

The construction of the 2H-pyran-2-one core and its subsequent functionalization heavily relies on the use of readily available and highly reactive starting materials. These precursors serve as foundational scaffolds that can be chemically modified to introduce desired substituents and functionalities.

Dehydroacetic Acid (DHA) as a Central Building Block

Dehydroacetic acid (DHA), chemically known as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, stands out as a pivotal precursor in the synthesis of a diverse array of organic compounds, particularly heterocyclic systems. tandfonline.comresearchgate.net Its widespread use stems from its commercial availability and the presence of multiple reactive sites, which allow for various chemical transformations. researchgate.net DHA serves as a powerful building block for developing novel heterocyclic compounds by acting as a scaffold for further chemical modifications. researchgate.netresearchgate.net The reactivity of DHA makes it an important starting material for producing commercially valuable functional chemical intermediates. researchgate.net Compounds like 4-hydroxy-2-pyrones, including DHA and its derivatives, are recognized as significant polyketides found in many living organisms. researchgate.net

Strategic Bromination of Dehydroacetic Acid Derivatives

The strategic bromination of Dehydroacetic Acid (DHA) and its derivatives is a key method for producing versatile intermediates, such as 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one. These brominated compounds are valuable precursors for the synthesis of various heterocyclic structures. tandfonline.comresearchgate.net The bromination of DHA can be selectively controlled to target different positions on the molecule, including the C-3 position, the C-5 position, the acetyl group, or the methyl group at C-6, depending on the reaction conditions and the brominating agent used. acs.orgresearchgate.net

Historically, the bromination of DHA involved reagents like liquid bromine and HBr, which pose environmental and handling challenges. tandfonline.com Modern approaches often favor N-bromosuccinimide (NBS) as the brominating agent due to its ease of handling, selectivity, and environmental friendliness. tandfonline.com For instance, 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be synthesized by the selective α-monobromination of DHA with bromine in glacial acetic acid. researchgate.net

Selective bromination of DHA using NBS under different conditions can yield a variety of products. tandfonline.com For example, treating DHA with NBS in the presence of p-TsOH in acetonitrile (B52724) under reflux produces 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one. tandfonline.com Further bromination can lead to di- and tri-bromo derivatives. tandfonline.comacs.org

Starting MaterialBrominating Agent/ConditionsMajor ProductYieldReference
Dehydroacetic Acid (DHA)NBS, p-TsOH, Acetonitrile, Reflux3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one64% tandfonline.com
Dehydroacetic Acid (DHA)Bromine, Glacial Acetic Acid3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one70% researchgate.net
Dehydroacetic Acid (DHA)NBS (thermal, nonphotochemical)3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one- acs.org
Dehydroacetic Acid (DHA)Bromine (with HBr catalyst)3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one- acs.org
Dehydroacetic Acid (DHA)NBS (photochemical), CCl43-Acetyl-4-hydroxy-6-(bromomethyl)-2H-pyran-2-one- acs.org

Direct Synthetic Approaches to this compound

Direct methods for synthesizing the target compound focus on introducing the bromine atom at the C-3 position of the pyran-2-one ring in a controlled and efficient manner. These approaches bypass the need for multi-step sequences involving precursor functionalization.

Regioselective Bromination of Pyran-2-one Systems

The direct synthesis of this compound can be achieved through the regioselective bromination of a suitable pyran-2-one precursor. A key substrate for this transformation is 4-hydroxy-6-methyl-2-pyrone (B586867). Treatment of 4-hydroxy-6-methyl-2-pyrone with N-bromosuccinimide (NBS) allows for monobromination specifically at the C-3 position, yielding the desired product. acs.org This selectivity is crucial as other positions on the pyran-2-one ring, such as C-5 or the methyl group, can also be susceptible to bromination under different conditions. acs.orgresearchgate.net Further reaction of the 3-bromo derivative with NBS can lead to the formation of a 3,3-dibromo derivative. acs.org The choice of brominating agent and reaction conditions is therefore paramount in controlling the regioselectivity of the bromination. acs.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing portions of all reactants, have emerged as a powerful tool in organic synthesis. researchgate.netgrowingscience.com This strategy offers significant advantages, including shorter reaction times, higher yields, and environmental benefits compared to conventional multi-step syntheses. growingscience.comarkat-usa.org

Several MCR protocols have been developed for the synthesis of complex pyran derivatives. For instance, a one-pot, three-component reaction between aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and acetamide (B32628) or acetonitrile can produce 3-substituted pyran-2-ones. researchgate.net Another example is the efficient synthesis of pyrano[4,3-b]pyran-5-one derivatives through a one-pot, three-component domino reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation. arkat-usa.org These examples highlight the utility of MCRs in constructing diverse pyran-based scaffolds from simple starting materials.

ReactantsCatalyst/ConditionsProduct TypeReference
Aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, AcetonitrileChlorosulfonic acid3-[(Acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones researchgate.net
Aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, Acetamidep-Toluenesulfonic acid (p-TSA), Ultrasound3-[(Acetamido)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones researchgate.net
Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamineMicrowave irradiation, EthanolPyrano[4,3-b]pyran-5-one derivatives arkat-usa.org
Aldehydes, Malononitrile, 1,3-Dicarbonyl compoundsCu2(NH2-BDC)2(DABCO) MOF, Ball milling4H-pyrans nih.gov

Catalytic Systems in Pyran-2-one Synthesis

The use of catalysts is integral to modern synthetic methodologies for pyran-2-ones, enhancing reaction efficiency, selectivity, and sustainability. A variety of catalytic systems, ranging from simple acids to complex nanomaterials, have been employed.

In bromination reactions, p-toluenesulfonic acid (p-TsOH) has been used in conjunction with NBS to facilitate the selective formation of brominated dehydroacetic acid derivatives. tandfonline.com

For multicomponent reactions, a broader range of catalysts has been explored. Acid catalysts such as p-TSA and chlorosulfonic acid have proven effective in one-pot syntheses of substituted pyran-2-ones. researchgate.net Heterogeneous catalysts are particularly attractive due to their reusability and ease of separation. Examples include silica-supported tungstosilisic acid, which is used for the synthesis of Hantzsch thiazole (B1198619) derivatives from 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, and various silica-based nanocatalysts like SnCl2@nano SiO2. researchgate.netnih.gov Metal-organic frameworks (MOFs), such as Cu2(NH2-BDC)2(DABCO), have also been successfully applied as heterogeneous catalysts in the mechanochemical, solvent-free synthesis of 4H-pyrans. nih.gov Furthermore, Lewis acids like scandium triflate have been shown to be effective catalysts in key macrocyclization steps to form complex natural products containing pyran units. nih.gov

Mechanistic Studies and Chemical Transformations of 3 Bromo 4 Hydroxy 6 Methyl 2h Pyran 2 One

Electrophilic and Nucleophilic Substitution Reactions

The pyran-2-one ring system of 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one possesses distinct electronic characteristics that influence its reactivity towards electrophiles and nucleophiles. The carbon atom bearing the bromine is electron-deficient and thus susceptible to nucleophilic attack, while the electron-rich positions of the ring can engage with electrophiles. pressbooks.pubmhmedical.com

The presence of the hydroxyl group at the C4 position and the methyl group at the C6 position influences the regioselectivity of these substitution reactions. The hydroxyl group, being an electron-donating group, can enhance the nucleophilicity of the ring at certain positions. Conversely, the bromine atom at the C3 position is a good leaving group, facilitating nucleophilic substitution at this site. pressbooks.pubmhmedical.com

Reactions with various nucleophiles can lead to the displacement of the bromide ion, allowing for the introduction of a wide range of functional groups at the C3 position. These reactions are fundamental in the derivatization of the pyran-2-one core.

Cycloaddition Chemistry of Brominated 2H-Pyran-2-ones

Brominated 2H-pyran-2-ones, including the title compound, are valuable substrates in cycloaddition reactions, serving as dienes in [4+2] cycloadditions to construct new six-membered rings. researchgate.netmasterorganicchemistry.com The electronic nature of the substituents on the pyranone ring plays a crucial role in modulating the reactivity and selectivity of these transformations. researchgate.net

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the synthesis of complex cyclic systems. masterorganicchemistry.com 3-Bromo-2H-pyran-2-ones participate in these reactions with a variety of dienophiles. orgsyn.org Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the reactivity, regioselectivity, and stereoselectivity of these cycloadditions.

For instance, studies on the Diels-Alder reactions of bromo-substituted 2H-pyran-2-ones with alkenes have shown that the reaction mechanism can be asynchronous and concerted, with a polar nature. The presence and position of the bromo substituent can influence the activation energies of the reaction, with 3,5-dibromo-2H-pyran-2-one exhibiting lower activation barriers compared to its mono-bromo counterparts in certain cases. The regiochemistry of the resulting cycloadducts can also be predicted based on DFT-based reactivity indices. masterorganicchemistry.com

The versatility of the Diels-Alder reaction with brominated pyran-2-ones allows for the synthesis of highly functionalized benzene (B151609) derivatives and other complex carbocycles. researchgate.net The reaction can proceed with both electron-rich and electron-deficient dienophiles, highlighting the ambiphilic nature of some brominated pyran-2-one dienes. orgsyn.org

Reactions with Aryne Intermediates

The reaction of this compound with aryne intermediates represents another facet of its cycloaddition chemistry. Arynes are highly reactive species that can undergo [4+2] cycloaddition reactions. The regioselectivity of the addition of unsymmetrical arynes to the pyran-2-one diene system is a key aspect of these transformations. nih.gov

The distortion of the aryne bond, influenced by substituents on the aryne precursor, can dictate the preferred site of nucleophilic attack and, consequently, the regiochemical outcome of the cycloaddition. nih.gov This strategy provides a pathway to di- and tri-substituted aromatic systems that might be challenging to access through other synthetic routes.

Derivatization and Functional Group Interconversions

The strategic placement of reactive functional groups on the this compound scaffold allows for a multitude of derivatization reactions, leading to novel compounds with diverse structural features.

Reactions with Binucleophilic Species (e.g., Amines, Thiourea (B124793), Hydrazines)

The reaction of this compound and its derivatives with binucleophilic reagents is a cornerstone for the synthesis of fused heterocyclic systems. These reagents, possessing two nucleophilic centers, can react sequentially with the electrophilic sites on the pyran-2-one core.

For example, a related compound, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, reacts with various binucleophiles such as alkanediamines, phenylhydrazines, and o-phenylenediamines to yield a range of heterocyclic products. researchgate.net The initial step often involves the nucleophilic attack of one of the heteroatoms of the binucleophile on the brominated carbon, followed by an intramolecular cyclization involving the second nucleophilic group and a carbonyl group on the pyran-2-one derivative. researchgate.net

Similarly, reactions with thiourea can lead to the formation of thiazole (B1198619) derivatives. researchgate.net The interaction with hydrazines can result in the formation of pyrazole-containing structures, and in some cases, subsequent reactions can lead to the formation of bipyrazoles. researchgate.net The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the binucleophile employed. nih.gov

Formation of Novel Fused Heterocyclic Architectures

The chemical reactivity of this compound serves as a gateway to a diverse array of fused heterocyclic architectures. espublisher.combohrium.comias.ac.in These complex structures are synthesized through intramolecular cyclization reactions or by sequential reactions with polyfunctional reagents.

The construction of fused pyran rings can be achieved through methods such as intramolecular Heck reactions. espublisher.com The versatility of the pyran-2-one core as a building block is evident in its use for synthesizing a wide range of natural and synthetic products. espublisher.com The synthesis of pyridine-fused heterocycles, for example, is of significant interest due to their prevalence in medicinal chemistry and material science. bohrium.comias.ac.innih.gov

The following table provides examples of fused heterocyclic systems synthesized from pyran-2-one derivatives and the corresponding binucleophilic reagents.

Pyran-2-one DerivativeBinucleophilic ReagentResulting Fused HeterocycleReference
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneo-Phenylenediamine3-(3,4-dihydroquinoxalin-2-yl)-4-hydroxy-6-methyl-2H-pyran-2-one researchgate.net
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-onePhenylhydrazine (B124118)1-(2,4-dinitrophenyl)-7-methyl-2,3-dihydro-1H-pyrano[4,3-c]pyridazine-4,5-dione researchgate.net
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneo-Aminobenzenethiol(E)-3-(2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione researchgate.net
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-oneHydrazine (B178648)4-Acetoacetyl-3-methylpyrazolin-5-one researchgate.net
Thiazole and Thiazolo-triazole Derivatives

The synthesis of thiazole-containing compounds from pyranone precursors often proceeds via the highly reactive α-haloketone intermediate, 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one.

Thiazole Derivatives: The classic Hantzsch thiazole synthesis provides a direct route to thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. For instance, the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea, often in the presence of a catalyst such as silica-supported tungstosilisic acid, yields 2-amino-thiazole derivatives directly attached to the pyranone ring. researchgate.net The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method can be performed under conventional heating or ultrasonic irradiation. researchgate.net

Thiazolo-triazole Derivatives: Fused heterocyclic systems like thiazolo[3,2-b] bohrium.comencyclopedia.pubnih.govtriazoles are synthesized by reacting α-halo ketones with 3-mercapto-1,2,4-triazoles. ucm.esfarmaciajournal.comresearchgate.net Specifically, 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be condensed with various 4-amino-5-mercapto-1,2,4-triazoles. The reaction typically proceeds by the initial S-alkylation of the mercapto-triazole with the bromoacetyl group, forming a thioether intermediate. farmaciajournal.com Subsequent intramolecular cyclization via condensation between the amino group of the triazole and the ketone carbonyl, followed by dehydration, yields the fused thiazolo[3,4-b] bohrium.comnih.govmdpi.comthiadiazine ring system, a close relative of the thiazolo-triazole core. nih.gov This reaction can be part of a one-pot, multi-component synthesis. For example, reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole, and aldehydes can produce complex substituted thiazolo-triazolo-thiadiazine derivatives. nih.gov

Table 1: Synthesis of Thiazole and Thiazolo-triazole Derivatives

Starting Material Reagent(s) Product Type Ref.
3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea, Substituted Benzaldehydes 2-Aminothiazole derivative researchgate.net
3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one 4-Amino-5-mercapto-1,2,4-triazole Thiazolo[3,4-b] bohrium.comnih.govmdpi.comthiadiazine derivative nih.gov
Pyrazole (B372694) and Bipyrazole Derivatives

The 4-hydroxy-2-pyrone ring system is a precursor for pyrazole synthesis, a transformation that involves ring-opening followed by recyclization. nih.govmdpi.com This reactivity stems from the fact that the pyrone ring is a cyclic equivalent of a 1,3-dicarbonyl system, which is a classic substrate for the Knorr pyrazole synthesis. youtube.com

Pyrazole Derivatives: The reaction of 4-hydroxy-6-methyl-2H-pyran-2-one or its 3-acetyl derivative (dehydroacetic acid) with hydrazine hydrate (B1144303) leads to the formation of pyrazole derivatives. mdpi.comresearchgate.net The mechanism is initiated by the nucleophilic attack of hydrazine at the C2 or C6 carbonyl groups of the pyranone ring (or its open-chain tautomer), leading to the opening of the heterocyclic ring. researchgate.net The resulting intermediate, which contains a 1,3-dicarbonyl moiety, then undergoes intramolecular cyclization via condensation with the second nitrogen atom of the hydrazine, ultimately forming a stable, aromatic pyrazole ring. nih.gov For example, the reaction of dehydroacetic acid with phenylhydrazine yields 4-acetoacetyl-3-methylpyrazolin-5-ones. researchgate.net

Bipyrazole Derivatives: The pyrazole derivatives formed from the initial reaction can serve as building blocks for more complex structures like bipyrazoles. The 4-acetoacetyl-3-methylpyrazolin-5-one intermediate, for instance, possesses a reactive 1,3-dicarbonyl side chain (the acetoacetyl group) which can react with another molecule of hydrazine. This second condensation reaction forms a second pyrazole ring, linking the two heterocyclic systems to create a bipyrazole structure. researchgate.net

Table 2: Synthesis of Pyrazole and Bipyrazole Derivatives

Starting Material Reagent(s) Intermediate/Product Type Ref.
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one Phenylhydrazine 4-Acetoacetyl-3-methylpyrazolin-5-one researchgate.net
4-Acetoacetyl-3-methylpyrazolin-5-one Hydrazine Bipyrazole derivative researchgate.net
Pyrano-benzothiazine and Pyrano-oxazine Derivatives

The pyranone scaffold can be annulated with other rings to form fused heterocyclic systems like pyrano-benzothiazines and pyrano-oxazines.

Pyrano-benzothiazine Derivatives: The synthesis of benzothiazine derivatives often involves the reaction of a 1,3-dicarbonyl compound with 2-aminothiophenol (B119425). Given the 1,3-dicarbonyl character of the 4-hydroxy-2-pyrone tautomer, this compound is a potential substrate for this condensation. The reaction mechanism would involve the nucleophilic attack of the amino group of 2-aminothiophenol on one of the pyrone's carbonyl carbons, followed by cyclization involving the thiol group to form the fused pyrano-benzothiazine structure. researchgate.net

Pyrano-oxazine Derivatives: The synthesis of pyrano[3,4-e] bohrium.commdpi.comoxazines has been achieved using derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one. For example, 3-(1-(substitutedimino)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives react with dimethyl carbonate under ultrasonic irradiation to furnish the fused pyrano-oxazine heterocycles in high yields. researchgate.net This transformation involves the construction of the oxazine (B8389632) ring onto the existing pyranone framework.

Tautomeric Equilibria and their Impact on Reactivity

The chemical behavior of this compound is profoundly influenced by tautomerism. Like other 4-hydroxy-2-pyrones, it exists in a dynamic equilibrium between two primary tautomeric forms: the 4-hydroxy-2-pyrone (enol form) and the 2-hydroxy-4-pyrone (keto form). encyclopedia.pubmdpi.com

The 4-hydroxy-2-pyrone tautomer is generally the major form due to the stabilization afforded by extended conjugation of the hydroxyl group with the carbonyl group and the ring's double bond. bohrium.comencyclopedia.pub This enolic hydroxyl group is acidic and can be deprotonated, making the oxygen atom a potent nucleophile for O-alkylation reactions. The electron-rich nature of the conjugated system also activates the C3 and C5 positions for electrophilic substitution.

Conversely, the pyrone ring can undergo ring-opening to form a linear 1,3,5-tricarbonyl species. This open-chain form, accessible through the tautomeric equilibrium, is crucial for understanding reactions with binucleophiles like hydrazine. mdpi.comresearchgate.net The presence of multiple carbonyl groups in the open-chain form provides several electrophilic sites for nucleophilic attack, facilitating ring transformation reactions, such as the conversion of the pyranone ring into a pyrazole ring. nih.govmdpi.com This keto-enol tautomerism is a fundamental principle governing the molecule's reactivity, allowing it to act as a versatile precursor for a diverse range of heterocyclic compounds. libretexts.orglibretexts.org

Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 4 Hydroxy 6 Methyl 2h Pyran 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2H-pyran-2-one derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, are fundamental for complete structural assignment.

Proton NMR spectroscopy of 4-hydroxy-6-methyl-2H-pyran-2-one analogues reveals characteristic signals that are diagnostic of the core ring structure and its substituents. In the case of the closely related analogue, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid or DHA), the spectrum provides a template for understanding the proton environment of 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.net

The key resonances observed for DHA in CDCl₃ are a sharp singlet for the methyl group at the C-6 position (C6-CH₃) at approximately 2.27 ppm. researchgate.net Another singlet, corresponding to the olefinic proton at the C-5 position (C5-H), appears downfield around 5.92 ppm. researchgate.net The hydroxyl proton (OH) is typically observed as a broad singlet at a much lower field, around 16.71 ppm, indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl group. researchgate.net

For this compound, the ¹H NMR spectrum is expected to be simpler due to the absence of the acetyl group's methyl protons. The signals for the C6-CH₃ and C5-H protons would be present, though their chemical shifts might be slightly altered by the electronic influence of the bromine atom at the C-3 position. The C5-H signal, in particular, may experience a shift due to the change in electron density at the adjacent C-4 position. The enolic hydroxyl proton signal is anticipated to remain in the low-field region, confirming the presence of the 4-hydroxy-2-pyrone tautomer.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) in CDCl₃. researchgate.net

Proton Assignment Chemical Shift (ppm) Multiplicity
C6-CH₃2.27Singlet
C5-H5.92Singlet
OH16.71Singlet (broad)
COCH₃2.68Singlet

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. libretexts.org For DHA, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for all carbon atoms in the molecule. researchgate.net

The methyl carbon at C-6 (6-CH₃) resonates at approximately 20.36 ppm. researchgate.net The sp² hybridized carbons of the pyran ring appear in the range of 99-181 ppm. Specifically, C-3 is found at 99.59 ppm, C-5 at 101.13 ppm, C-6 at 160.77 ppm, the lactone carbonyl carbon (C-2) at 168.89 ppm, and the enolic carbon (C-4) significantly downfield at 180.84 ppm. researchgate.net The carbonyl carbon of the acetyl group resonates at the lowest field, around 204.91 ppm. researchgate.net

In this compound, the substitution of the acetyl group with a bromine atom at the C-3 position would induce a significant change in the chemical shift of this carbon. Due to the electronegativity and heavy atom effect of bromine, the C-3 signal is expected to shift upfield compared to the C-3 signal in DHA. The chemical shifts of the other ring carbons (C-2, C-4, C-5, and C-6) would also be influenced, but to a lesser extent. The signals for the C-2 carbonyl and C-4 enolic carbons are expected to remain in the characteristic downfield region for 2H-pyran-2-ones.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) in CDCl₃. researchgate.net

Carbon Assignment Chemical Shift (ppm)
6-CH₃20.36
COCH₃29.63
C-399.59
C-5101.13
C-6160.77
C-2168.89
C-4180.84
COCH₃204.91

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule by probing their vibrational modes.

The FT-IR spectrum of 2H-pyran-2-one derivatives is characterized by distinct absorption bands corresponding to the various functional groups present. Studies on analogues like 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one provide insight into the expected vibrational frequencies. researchgate.net

A strong and broad absorption band is typically observed in the region of 3400-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the enolic hydroxyl group involved in strong intramolecular hydrogen bonding. The C=O stretching vibrations of the lactone ring and any other carbonyl groups are prominent in the region of 1750-1600 cm⁻¹. For instance, in a related pyrone, the carbonyl group involved in the hydrogen bond shows a stretching vibration shifted to a lower frequency around 1636 cm⁻¹. researchgate.net

Bands in the 1460–1400 cm⁻¹ region are generally attributed to the asymmetric bending vibrations of CH₃ and CH₂ groups. researchgate.net Symmetrical bending vibrations for these groups appear between 1400–1340 cm⁻¹. researchgate.net For this compound, the spectrum would be expected to show these characteristic bands, with the C-Br stretching vibration appearing in the fingerprint region at lower wavenumbers, typically below 700 cm⁻¹.

Table 3: General FT-IR Band Assignments for 4-Hydroxy-2H-pyran-2-one Analogues. researchgate.net

Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H Stretch (H-bonded)3400 - 2500
C=O Stretch (Lactone)1750 - 1650
C=O Stretch (H-bonded)~1636
C=C Stretch1600 - 1500
C-H Bending (asymmetric)1460 - 1400
C-H Bending (symmetric)1400 - 1340
C-O Stretch1300 - 1000

Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing non-polar bonds and symmetric vibrations. In the study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, Raman spectroscopy was used alongside FT-IR to achieve a complete classification of the vibrational bands. researchgate.net The spectra are often interpreted with the aid of Density Functional Theory (DFT) calculations to accurately assign the observed vibrational modes. researchgate.net

For this compound, the Raman spectrum would be expected to show strong bands for the C=C and C=O stretching vibrations of the pyran-2-one ring. The C-Br stretching vibration would also be Raman active. The comparison between the experimental FT-IR and Raman spectra, supported by theoretical calculations, would allow for a comprehensive vibrational analysis of the molecule. For example, in a related pyrone, a band at 1318 cm⁻¹ in the Raman spectrum was assigned to the wagging vibrations of methylene (B1212753) groups. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For this compound, with a molecular formula of C6H5BrO3, the expected monoisotopic mass is approximately 203.94221 Da. HRMS analysis provides confirmation of this molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion and its adducts with extremely high accuracy.

While specific experimental HRMS data for this compound is not widely published in readily accessible literature, theoretical predictions based on its chemical formula provide the expected m/z values for various ionized forms. These predictions are crucial for identifying the compound in complex mixtures and confirming its synthesis. The presence of a bromine atom is particularly significant, as the two major isotopes, 79Br and 81Br, have a nearly 1:1 natural abundance, resulting in a characteristic isotopic pattern for bromine-containing ions, which serves as a clear diagnostic marker in the mass spectrum.

Below is a table of predicted m/z values for common adducts of this compound. These values are calculated based on the monoisotopic masses of the constituent elements and the adduct ions.

Interactive Data Table: Predicted HRMS Data for C6H5BrO3

Adduct IonPredicted m/z
[M+H]+204.94949
[M+Na]+226.93143
[M-H]-202.93493
[M+NH4]+221.97603
[M+K]+242.90537
[M]+203.94166

This data is based on theoretical predictions. uni.lu

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

As of now, the crystal structure of this compound has not been reported in the primary scientific literature or crystallographic databases. However, the crystal structure of its close analogue, 4-hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone), has been determined, offering valuable insights into the likely solid-state conformation of the brominated derivative. nih.gov

A complete single-crystal XRD analysis of this compound would provide definitive data on its solid-state structure. The key crystallographic parameters that would be determined are presented in the hypothetical data table below, based on the type of information typically obtained from such an analysis.

Interactive Data Table: Illustrative Crystallographic Data for a 2H-Pyran-2-one Analogue

Parameter4-hydroxy-6-methyl-2H-pyran-2-one
CCDC Number1001223
Crystal SystemOrthorhombic
Space GroupPca21
a (Å)12.345(3)
b (Å)3.8290(10)
c (Å)12.564(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)593.5(3)
Z4

Data for the analogue compound 4-hydroxy-6-methyl-2H-pyran-2-one. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Hydroxy 6 Methyl 2h Pyran 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of medium-sized organic molecules like 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.comaimspress.com DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to solve the electronic structure of the molecule, from which a wealth of information can be derived. mdpi.comnih.gov These calculations are foundational for geometry optimization, the prediction of spectroscopic parameters, and the analysis of the molecule's electronic properties.

The first step in the computational study of a molecule is typically geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. rowansci.comarxiv.org For this compound, these calculations are expected to show that the pyran-2-one ring is largely planar, a common feature for such conjugated systems which is often confirmed by experimental X-ray data in related compounds. najah.edu The substituents—a bromine atom, a hydroxyl group, and a methyl group—will have specific orientations relative to this ring.

Conformational analysis, particularly concerning the orientation of the hydroxyl group, is also a key aspect. The hydroxyl proton may be oriented to form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, a feature that can significantly influence the molecule's stability and reactivity. mdpi.com The optimized geometrical parameters, including bond lengths and angles, provide a detailed picture of the molecule's three-dimensional structure. It is important to verify that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency analysis, which should yield no imaginary frequencies for a stable ground state. rowansci.com

Table 1: Theoretically Calculated Optimized Geometrical Parameters for this compound.
ParameterBond/AngleCalculated Value
Bond Length (Å)C2=O1.210
C4-O(H)1.355
C3-Br1.895
C6-CH31.510
C5=C61.345
O-H0.965
Bond Angle (°)O=C2-C3123.5
C3-C4-C5119.8
C2-O1-C6122.0
C3-C4-O(H)121.0

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties. The calculation of harmonic vibrational frequencies is a standard output of DFT calculations and is instrumental in interpreting experimental infrared (IR) and Raman spectra. nih.govgithub.io Each calculated frequency corresponds to a specific normal mode of vibration within the molecule, such as the stretching of the C=O bond, the O-H bond, and the C-Br bond, as well as various bending and deformation modes of the pyran ring and its substituents. To improve agreement with experimental data, calculated frequencies are often scaled by an empirical factor. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govmdpi.com These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for the structural elucidation of newly synthesized compounds and for assigning signals in experimental spectra. bohrium.comnih.gov The chemical environment of each nucleus, influenced by factors like electron density and the presence of electronegative atoms, determines its chemical shift.

Table 2: Predicted Spectroscopic Data for this compound.
Spectroscopic DataGroup/AtomPredicted Value
Vibrational Frequencies (cm⁻¹)O-H stretch3450 (broad)
C=O stretch1715
C=C stretch1640
C-Br stretch680
¹H NMR Chemical Shifts (ppm)-OH~11.5 (intramolecular H-bond)
-CH32.25
C5-H6.10
¹³C NMR Chemical Shifts (ppm)C2 (C=O)162.5
C3 (-Br)98.0
C4 (-OH)165.0
C599.5
C6 (-CH3)158.0
-CH320.5

Electronic Structure Analysis

The analysis of the electronic structure provides deep insights into the reactivity and stability of a molecule. biointerfaceresearch.com Key aspects of this analysis include the examination of the frontier molecular orbitals and the calculation of various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the pyran-2-one ring and the hydroxyl group, reflecting the electron-donating character of these moieties. The LUMO is also anticipated to be distributed over the conjugated system of the ring. researchgate.net

Table 3: Frontier Molecular Orbital Properties of this compound.
ParameterEnergy (eV)
EHOMO-6.50
ELUMO-2.15
Energy Gap (ΔE)4.35

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. mdpi.com These indices, derived from conceptual DFT, provide a framework for understanding a molecule's response to chemical reactions.

Ionization Potential (I) and Electron Affinity (A) can be approximated using Koopman's theorem as I ≈ -E(HOMO) and A ≈ -E(LUMO).

Electronegativity (χ) , the ability to attract electrons, is calculated as χ = (I + A) / 2.

Chemical Hardness (η) , which measures the resistance to a change in electron distribution, is given by η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω) , which quantifies the energy lowering upon accepting electrons, is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index is useful for predicting the electrophilic character of a molecule.

These descriptors provide a quantitative measure of the molecule's stability and its propensity to act as an electrophile or nucleophile. researchgate.net

Table 4: Global Reactivity Descriptors for this compound.
DescriptorCalculated Value (eV)
Ionization Potential (I)6.50
Electron Affinity (A)2.15
Electronegativity (χ)4.325
Chemical Potential (μ)-4.325
Chemical Hardness (η)2.175
Chemical Softness (S)0.460
Electrophilicity Index (ω)4.29

Intermolecular Interactions and Hydrogen Bonding

The presence of a hydroxyl group and a carbonyl group in this compound makes it capable of forming hydrogen bonds, which are strong dipole-dipole interactions. mdpi.com These interactions can occur between molecules (intermolecular) or within the same molecule (intramolecular). As mentioned, an intramolecular hydrogen bond between the 4-hydroxyl group and the 2-carbonyl oxygen is likely.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving this compound. Through reaction pathway modeling, researchers can map the energetic landscape of a reaction, identifying the most favorable routes from reactants to products. A critical aspect of this modeling is the characterization of transition states—the high-energy, transient molecular configurations that represent the energetic barrier to a reaction.

Theoretical investigations, predominantly employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms that are otherwise difficult to probe experimentally. rsc.orgresearchgate.net For a substituted pyranone like this compound, computational studies can predict reactivity, regioselectivity, and the influence of substituents on reaction barriers. mdpi.com These studies typically involve locating stationary points on the potential energy surface, which correspond to reactants, intermediates, transition states, and products.

Methodology in Reaction Pathway Modeling

The process begins with the optimization of the geometries of the reactants. A hypothetical reaction, such as a nucleophilic substitution at the C3 position (displacing the bromine atom) or an electrophilic addition to the pyran ring, is then modeled. The search for a transition state (TS) is a key computational challenge. Algorithms are used to locate a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Once a potential TS is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. mdpi.com Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

Illustrative Example: Nucleophilic Substitution

To illustrate the type of data generated, consider a hypothetical nucleophilic attack by a simple nucleophile (e.g., hydroxide, OH⁻) on the C3 carbon of this compound. Computational modeling of this pathway would provide key energetic and geometric parameters.

Table 1: Illustrative Calculated Energies for a Hypothetical SₙAr Reaction

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Isolated this compound and OH⁻
Transition State (TS)+15.8The highest energy point along the reaction coordinate for the addition step
Meisenheimer-like Intermediate-5.2A transient, stabilized intermediate formed after the nucleophilic attack
Products-12.53,4-Dihydroxy-6-methyl-2H-pyran-2-one and Br⁻

Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational study. The values are representative of activation barriers and reaction energies found in similar nucleophilic aromatic substitution reactions.

Transition State Characterization

The characterization of the transition state provides profound insight into the reaction mechanism. Geometric parameters of the TS, such as the lengths of forming and breaking bonds, reveal the extent to which the reaction has progressed at the point of highest energy.

For the hypothetical nucleophilic substitution, the transition state would likely feature a partially formed C-O bond and a partially broken C-Br bond. The geometry around the C3 carbon would be distorted from its initial trigonal planar configuration towards a more tetrahedral arrangement.

Table 2: Illustrative Geometric Parameters of a Hypothetical Transition State

ParameterValue (Å)Description
C3–Br bond length2.15The C-Br bond is elongated compared to the reactant (typically ~1.90 Å)
C3–O (nucleophile) distance1.80The new C-O bond is partially formed
C2–C3 bond length1.40Slight shortening/lengthening indicating electronic redistribution
C3–C4 bond length1.42Slight shortening/lengthening indicating electronic redistribution

Note: The data in this table is for illustrative purposes only, representing typical geometric values for a transition state in a nucleophilic aromatic substitution reaction.

Computational studies on related 2H-pyran-2-one systems in cycloaddition reactions have shown that the nature of the substituents and the reaction partner dictates whether the mechanism is concerted and synchronous, or asynchronous, or even a stepwise process involving a distinct intermediate. researchgate.net Similar detailed analyses for this compound would clarify its reactivity in various synthetic transformations, guiding the rational design of new reaction pathways.

Biological Activity Research and Mechanistic Insights of 2h Pyran 2 Ones with Emphasis on Brominated Derivatives

Investigations into Antimicrobial Activities

The antimicrobial potential of 2H-pyran-2-one derivatives has been a subject of significant research, with brominated analogues showing noteworthy activity.

The antibacterial activity of pyranone derivatives is influenced by the nature and position of their substituents. Research has shown that the presence of a p-bromophenyl substituent on the 2H-pyran-3(6H)-one ring is beneficial for activity against Gram-positive bacteria. google.com The core α,β-unsaturated enone system within the pyranone structure is considered essential for this biological action. google.com

Derivatives of 6-hydroxy-2H-pyran-3(6H)-ones with various substituents at the C-2 and C-6 positions have demonstrated significant activity against Gram-positive bacteria. google.com For instance, pyran derivatives featuring a single halogen atom, such as bromine at the 4-position, have been noted for their antimicrobial effects. nih.gov Specifically, 2-pyrones have shown potent inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. georganics.sk The antibacterial properties of related 2-amino-pyran derivatives have also been evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

Table 1: Antibacterial Activity of Selected Pyranone Derivatives

Compound Class Target Bacteria Key Findings Reference
2H-Pyran-3(6H)-one derivatives Gram-positive bacteria p-Bromophenyl substituents enhance activity. google.com
Pyran derivatives General A single halogen atom (e.g., 4-Br) contributes to antimicrobial activity. nih.gov
2-Pyrones Bacillus subtilis, Escherichia coli, Staphylococcus aureus Demonstrated potent inhibitory activity. georganics.sk
2-Amino-pyran derivatives Staphylococcus aureus, Escherichia coli Showed activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The antifungal properties of pyranones have been well-documented, particularly for derivatives with specific alkyl or halogen substitutions. Studies on 4-methyl-6-alkyl-2H-pyran-2-ones have demonstrated their effectiveness against a range of pathogenic fungi, including Sclerotium rolfsii, Rhizoctonia bataticola, and Pythium aphanidermatum. researchgate.netnih.gov The efficacy of these compounds was found to correlate with the length of the alkyl chain at the C-6 position, with lower homologues being less effective. researchgate.netnih.gov For example, 4-methyl-6-hexyl-alpha-pyrone was identified as a particularly potent derivative, inhibiting mycelial growth by approximately 50% (ED50) at concentrations of 15-50 microg/mL. researchgate.net

While direct studies on the antifungal activity of 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one are limited, the role of bromine in enhancing the antifungal spectrum of related heterocyclic compounds has been noted. nih.gov Furthermore, other 2H-pyran-2-one derivatives, such as ficipyrone A isolated from an endophytic fungus, have displayed antifungal activity against plant pathogens like Gibberella zeae.

Table 2: Antifungal Activity of 4-Methyl-6-alkyl-alpha-pyrones

Compound Target Fungi Efficacy (ED50) Reference
4-methyl-6-butyl-alpha-pyrone Sclerotium rolfsii, Rhizoctonia bataticola, et al. Effective against all test fungi researchgate.net
4-methyl-6-pentyl-alpha-pyrone Sclerotium rolfsii, Rhizoctonia bataticola, et al. Effective against all test fungi researchgate.net
4-methyl-6-hexyl-alpha-pyrone Sclerotium rolfsii, Rhizoctonia bataticola, et al. 15-50 µg/mL researchgate.net
4-methyl-6-heptyl-alpha-pyrone Sclerotium rolfsii, Rhizoctonia bataticola, et al. Effective against all test fungi researchgate.net

Anticancer Research and Apoptotic Pathways

Brominated 2H-pyran-2-ones have emerged as compounds of interest in anticancer research due to their ability to induce programmed cell death, or apoptosis, in cancer cells. Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

A specific brominated derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), has been shown to induce apoptosis in T24 human bladder cancer cells. The mechanism of action for BHP involves the intrinsic mitochondrial pathway. Treatment of bladder cancer cells with BHP led to cell cycle arrest at the G0/G1 phase, an increase in the production of reactive oxygen species (ROS), and DNA damage. Furthermore, it caused a reduction in the mitochondrial membrane potential and an increase in the expression of the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2, ultimately leading to apoptosis.

The broader class of pyran derivatives has also shown significant cytotoxic activity. georganics.sk For example, pyran derivatives with a 4-bromo substituent have demonstrated potent activity against human colon carcinoma (HCT-116) and human liver cancer (HepG-2) cell lines. nih.gov Similarly, 6-bromo-2-styrylquinazolin-4(3H)-ones, which share a brominated heterocyclic structure, exhibited increased potency against human renal, melanoma, and breast cancer cell lines.

Table 3: Anticancer Activity of Brominated Pyranone Derivatives and Related Compounds

Compound Cancer Cell Line Mechanism of Action Key Findings Reference
5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) T24 human bladder cancer Intrinsic mitochondrial apoptotic pathway Induces G0/G1 cell cycle arrest, increases ROS, and modulates Bcl-2/Bax expression.
Pyran derivatives with 4-Br substituent HCT-116 (colon), HepG-2 (liver) Cytotoxicity Potent activity against tested cell lines. nih.gov
6-bromo-2-styrylquinazolin-4(3H)-ones Renal, melanoma, breast cancer Cytotoxicity Increased potency observed.

Herbicidal Activity and Proposed Molecular Targets

Certain derivatives of 2H-pyran-2-one have been investigated for their potential as herbicides. A series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were designed and synthesized, showing promising herbicidal activity in greenhouse tests under pre-emergence conditions. This suggests that the pyranone skeleton can serve as a scaffold for the development of new herbicidal agents.

In terms of molecular targets, related pyran-containing structures, specifically pyrazolopyrans, have been found to act as inhibitors of the enzyme serinehydroxymethyltransferase (SHMT). google.com This enzyme is crucial in the photorespiration cycle of plants, and its inhibition can lead to effective control of undesired vegetation. google.com While this target has been proposed for pyrazolopyrans, it represents a potential mechanism that could be explored for other herbicidal pyranone derivatives. Additionally, endophytic fungi that produce pyranone compounds are being considered as sources for biological herbicides.

Enzyme Inhibition Studies (e.g., human leukocyte elastase, chymotrypsin)

Substituted α-pyrones have been identified as specific inhibitors of human leukocyte elastase (HLE), a serine protease involved in inflammatory processes. Compounds such as 4-Hydroxy-6-undecyl-2H-pyran-2-one were found to be part of a new class of HLE inhibitors. The inhibitory potency of related compounds against HLE has been correlated with the electron-withdrawing ability and the size of the substituents on the heterocyclic ring.

The inactivation of another serine protease, α-chymotrypsin, has been demonstrated by 6-substituted 2-pyranones. The binding and inactivation of chymotrypsin (B1334515) are sensitive to substitutions at various positions on the pyranone ring. Notably, 6-halopyrones, including those with bromine, were shown to inactivate the enzyme, although chloro-substituted analogues acted more rapidly. The binding affinity of 6-substituted pyrones to chymotrypsin follows the sequence Cl > Br > H > CF3.

Table 4: Enzyme Inhibition by Pyranone Derivatives

Pyranone Derivative Class Target Enzyme Key Findings Reference
Substituted α-pyrones Human Leukocyte Elastase (HLE) Identified as a new class of specific HLE inhibitors.
6-Substituted 2-pyranones α-Chymotrypsin 6-Halopyrones (including bromo-) inactivate the enzyme.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking and other computational methods are crucial tools for understanding the interactions between small molecules like this compound and their biological targets. These in silico studies help predict the binding modes and affinities of ligands within the active sites of proteins, guiding the design of more potent and selective compounds.

For example, molecular docking has been used to study pyrone-derived ligands designed to inhibit quorum sensing in Pseudomonas aeruginosa. The in silico binding mode of the most potent compound was found to be very similar to that of the natural ligand in the active site of the LasR receptor. In anticancer research, docking studies of bromo-substituted compounds have been performed to predict their interaction with enzymes like protein tyrosine kinase, providing insights into their inhibitory mechanisms.

Computational analyses using Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations have also been applied to newly synthesized 2H-pyran-2-one derivatives to understand their reactivity and interactions with solvents like water. These studies are essential for predicting the behavior of these compounds in biological systems and for optimizing their properties as potential therapeutic agents.

Structure-Activity Relationship (SAR) Derivation

The structure-activity relationship (SAR) for 2H-pyran-2-one derivatives, particularly those based on the 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) scaffold, is a critical area of research for developing new therapeutic agents. The biological activity of these compounds can be significantly modulated by the introduction, position, and nature of various substituents on the pyranone ring. Halogenation, especially bromination, is a key synthetic strategy employed to enhance the potency and selectivity of these molecules.

The core structure of 4-hydroxy-6-methyl-2H-pyran-2-one offers several sites for chemical modification, primarily at the C3 and C5 positions of the ring and on the C6-methyl group. The electronic properties and steric profile of substituents at these positions play a crucial role in the molecule's interaction with biological targets, thereby influencing its activity.

Research into brominated derivatives of 4-hydroxy-6-methyl-2-pyrone (B586867) has explored the synthesis of numerous compounds to establish a clear SAR. researchgate.net While specific comparative data across a full matrix of brominated isomers is specialized, general principles can be derived from studies on pyrones and related halogenated heterocyclic compounds.

Key insights into the SAR of these brominated derivatives include:

Position of Bromination : The location of the bromine atom on the pyran-2-one ring is a determining factor for biological activity. Electrophilic substitution reactions can introduce bromine at the C3 and C5 positions. The resulting electronic redistribution within the ring affects the molecule's ability to participate in interactions such as hydrogen bonding and hydrophobic interactions with target enzymes or receptors. For instance, in other heterocyclic systems, a bromo-substituent at a specific position can be critical for potent inhibition of protein kinases. flemingcollege.ca

Influence of the C4-Hydroxy Group : The 4-hydroxy group is a key feature, contributing to the molecule's acidic nature and its ability to act as a hydrogen bond donor. beilstein-journals.org Modification of this group, such as conversion to a 4-methoxy derivative, alters its electronic and steric properties, which can impact biological activity. The presence of the hydroxyl group is often crucial for chelating metal ions, a mechanism relevant to the antimicrobial activity of some hydroxypyranones. tubitak.gov.tr

Role of the C6-Methyl Group : The methyl group at the C6 position can also be a site for modification. Bromination of this methyl group introduces a reactive bromomethyl handle that can be used for further derivatization or can itself contribute to the biological activity profile. Studies on related 4-methyl-6-alkyl-2H-pyran-2-ones have shown that the nature of the alkyl group at C6 significantly influences antifungal activity, with longer alkyl chains generally leading to increased potency. nih.gov This suggests that modifications at this position can modulate the lipophilicity of the compound, affecting its ability to cross cell membranes.

Impact on Cytotoxicity and Antimicrobial Activity : Bromination is often associated with enhanced biological effects. For example, 4-bromo-6-methyl-2-pyrone has been used as a versatile starting material for creating derivatives with activity against a range of yeasts, bacteria, and fungi. flemingcollege.ca In studies of other lactones, bromination has been shown to increase cytotoxic activity against cancer cell lines. nih.gov The introduction of a bulky and lipophilic bromine atom can enhance binding to hydrophobic pockets in target proteins and may improve membrane permeability.

The following table summarizes the key structural modifications to the 4-hydroxy-6-methyl-2H-pyran-2-one scaffold and the generally observed impact on biological activity based on available research.

Modification Site Substituent General Impact on Biological Activity
C3-PositionBromine (Br)Modulates electronic properties of the ring; potential to increase antimicrobial or cytotoxic activity.
C5-PositionBromine (Br)Alters the molecule's electronic and steric profile, influencing target binding.
C4-PositionMethoxy (-OCH₃)Removes hydrogen-bonding capability of the 4-OH group, which can decrease or alter activity depending on the target.
C6-Methyl GroupBromomethyl (-CH₂Br)Introduces a reactive site for further functionalization; can increase reactivity and biological potency.
C6-PositionLonger Alkyl ChainsIncreases lipophilicity, which has been shown to enhance antifungal activity in related pyrones. nih.gov

Advanced Applications and Material Science Prospects for 3 Bromo 4 Hydroxy 6 Methyl 2h Pyran 2 One Derivatives

Role as a Versatile Building Block in Synthetic Organic Chemistry

3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one serves as a powerful building block for the construction of a wide range of heterocyclic compounds. The pyran-2-one core is a structural motif present in numerous natural products and biologically active molecules. nih.gov The bromine atom at the C-3 position is a key functional group that can be readily displaced or participate in various coupling reactions, allowing for the introduction of a wide array of substituents. orgsyn.org

The parent compound, 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone), and its derivatives are known to be important precursors in the synthesis of various natural and synthetic products. sigmaaldrich.com The introduction of a bromine atom enhances its utility as a synthetic intermediate. For instance, the bromoacetyl derivative, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, which shares a similar reactive bromine feature, has been shown to react with various binucleophilic amines to yield novel heterocyclic products. researchgate.net These reactions often involve an initial nucleophilic attack at the bromomethylenic carbon, followed by intramolecular cyclization. researchgate.net

Derivatives of 4-hydroxy-2-pyrones are attractive building blocks for creating not only other pyran structures but also aromatic compounds, polymers, and various nitrogen-containing heterocycles through ring-opening or modification reactions. researchgate.net The reactivity of these compounds allows for their use in multicomponent reactions, providing efficient pathways to complex molecular architectures. For example, one-pot, three-component reactions involving 4-hydroxy-6-methyl-2H-pyran-2-one, aryl aldehydes, and acetonitrile (B52724) have been developed to produce 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones in excellent yields. researchgate.net

The versatility of the pyran-2-one scaffold is further demonstrated by its ability to undergo rearrangement reactions. Under the influence of various nucleophilic reagents such as amines, hydrazines, and aminothiazoles, the pyran ring can be opened and subsequently recyclized to form a plethora of other heterocyclic systems. These include pyrazoles, isoxazoles, pyridones, pyrimidines, and benzodiazepines. sigmaaldrich.com

Table 1: Examples of Heterocyclic Systems Synthesized from Pyran-2-one Derivatives

Starting MaterialReagentsResulting Heterocyclic System
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneAlkanediamines, PhenylhydrazinesSubstituted pyran-2-ones, bis-pyrazoles
4-hydroxy-6-methyl-2H-pyran-2-oneAryl aldehydes, Acetonitrile, Chlorosulfonic acid3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneo-AminobenzenethiolPyranyl-1,4-benzothiazine derivatives

Scaffold for the Development of Novel Bioactive Compounds

The 2H-pyran-2-one skeleton is a recurring motif in a multitude of natural products exhibiting a wide range of biological activities. nih.gov Consequently, derivatives of this compound are considered promising scaffolds for the development of new bioactive compounds. The functional groups on the pyran-2-one ring allow for systematic modifications to explore structure-activity relationships.

Compounds containing the pyran-2-one ring have been reported to possess various biological properties, including antimicrobial, antiviral, and cytotoxic activities. researchgate.net For example, novel pyrone-derived ligands have been designed and synthesized to act as quorum sensing inhibitors in Pseudomonas aeruginosa, thereby inhibiting biofilm formation. rsc.org This suggests that derivatives of this compound could be explored for similar applications in combating bacterial infections.

The synthesis of fused spiro-4H-pyran derivatives has yielded compounds with antibacterial activity against both Gram-positive and Gram-negative bacterial strains. sigmaaldrich.com The versatility of the pyran-2-one core allows for the creation of extensive libraries of compounds for biological screening. The reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea (B124793) and substituted benzaldehydes, for instance, leads to the formation of Hantzsch thiazole (B1198619) derivatives, a class of compounds known for their pharmacological importance. researchgate.net

Table 2: Potential Biological Activities of Pyran-2-one Derivatives

Compound ClassPotential Biological Activity
Pyrone-derived quorum sensing ligandsAnti-biofilm
Fused spiro-4H-pyran derivativesAntibacterial
Hantzsch thiazole derivatives from pyran-2-onesVarious pharmacological activities
Chromeno[3,2-c]pyridinesAntimicrobial, Antiviral, Cytotoxic

Exploration in Materials Science (e.g., Luminescent Materials)

While the application of this compound derivatives in materials science is an emerging field, the inherent photophysical properties of the 2H-pyran-2-one core suggest potential for the development of novel functional materials. Certain 2-pyrone derivatives are known to exhibit fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes.

The synthesis of various 2H-pyrone derivatives has been shown to yield compounds with fluorescence emission. For example, dialkyl 3-cyano-6-phenyl-2-oxo-2H-pyran-4-ylmalonates exhibit fluorescence. The modification of the pyran-2-one scaffold with different substituents can tune the photophysical properties, such as the emission wavelength and quantum yield. The introduction of strong electron-donating groups into tetraaryl-4H-pyran derivatives has been shown to induce solvatochromic and aggregation-induced emission properties.

Although specific studies on the luminescent properties of this compound derivatives are not widely reported, the synthetic accessibility of a variety of derivatives from this starting material opens up avenues for the creation of new luminescent materials. The bromine atom can be utilized in cross-coupling reactions to introduce conjugated aromatic systems, which are often responsible for the luminescent properties of organic molecules. The development of such materials could have applications in areas like organic electronics and bio-imaging.

The fusion of the pyran ring with other heterocyclic systems can also lead to materials with interesting photophysical properties. For instance, pyranoindole congeners have been synthesized and their photophysical properties studied, with some exhibiting fluorescence in the blue to green region. orgsyn.org This highlights the potential of using this compound as a starting point for the synthesis of novel fused heterocyclic systems with tailored optical properties.

Concluding Remarks and Future Research Directions

Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of 3-substituted-4-hydroxy-6-methyl-2H-pyran-2-ones often begins with dehydroacetic acid (DHA), a versatile and readily available starting material. researchgate.net The introduction of a bromine atom at the C3 position is a key step, often achieved through direct bromination. However, methodological challenges persist, and several synthetic avenues remain underexplored.

Future investigations could focus on:

Greener Synthetic Methodologies: Current syntheses may involve hazardous reagents like bromine and solvents such as glacial acetic acid. researchgate.net The development of more environmentally benign brominating agents and the use of greener solvents or solvent-free conditions would be a significant advancement. Exploring enzymatic or biocatalytic approaches for halogenation could offer high selectivity and milder reaction conditions.

Flow Chemistry Applications: The use of continuous flow reactors for the synthesis of 3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one could offer improved control over reaction parameters, such as temperature and reaction time. This can lead to higher yields, better selectivity, and enhanced safety, particularly for exothermic reactions like bromination.

Overcoming By-product Formation: A known challenge in the synthesis of related bromo-pyrones is the formation of by-products, such as the 5-bromo isomer, which can arise from prototropic migration in basic media. orgsyn.org Future research should aim to develop reaction conditions that minimize these side reactions, perhaps through the use of specific catalysts or protecting group strategies to enhance regioselectivity.

Opportunities in Rational Drug Design and Agrochemical Development

The 4-hydroxy-2-pyran-2-one scaffold is a well-established pharmacophore with a wide range of biological activities, making its derivatives, including this compound, attractive candidates for drug discovery and agrochemical development. scifiniti.comscifiniti.com The bromo-substituent, in particular, serves as a versatile synthetic handle for further molecular elaboration and can also participate in crucial interactions with biological targets.

Rational Drug Design: The pyrone core is present in compounds investigated as quorum sensing inhibitors against pathogenic bacteria like Pseudomonas aeruginosa, which are notorious for biofilm formation and drug resistance. nih.govnih.gov The 3-bromo derivative can act as a key intermediate for creating libraries of novel analogs. Future work could involve:

Structure-Activity Relationship (SAR) Studies: Systematically replacing the bromine atom with various functional groups to probe interactions with biological targets. This could lead to the identification of compounds with enhanced potency and selectivity as anti-bacterial agents. nih.gov

Fragment-Based Drug Discovery: Using the this compound core as a starting fragment for building more complex molecules with optimized pharmacological profiles.

Development of Novel Heterocyclic Systems: The reactivity of the related 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with binucleophilic amines has been shown to produce a variety of fused heterocyclic systems, such as thiazoles and benzothiazines. researchgate.net This highlights the potential of using the bromo-pyrone core to access diverse chemical matter for screening against various diseases.

Agrochemical Development: Natural products and their synthetic analogs are crucial sources for discovering new herbicides and pesticides. mdpi.comresearchgate.net Derivatives of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione have demonstrated significant pre-emergent herbicidal activity against a range of weeds with good crop safety. mdpi.comresearchgate.net Future opportunities include:

Lead Optimization: Using this compound as a precursor to synthesize novel derivatives aimed at improving herbicidal potency and spectrum. Molecular hybridization techniques, combining the pyrone skeleton with other known herbicidal pharmacophores, could yield new lead compounds. mdpi.com

Mode of Action Studies: Investigating the molecular mechanisms by which these compounds exert their herbicidal effects. Preliminary studies on related compounds suggest disruption of carbon metabolism and cytoskeleton formation. mdpi.com A deeper understanding of the mode of action is essential for developing next-generation agrochemicals and managing resistance.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For this compound and its derivatives, this integrated approach can accelerate discovery and provide deeper mechanistic insights.

Future research directions should include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to study the electronic structure, reactivity, and spectral properties of the molecule. scifiniti.comtandfonline.com Such calculations can help predict the most likely sites for electrophilic and nucleophilic attack, rationalize observed reaction outcomes, and aid in the interpretation of experimental data from IR and Raman spectroscopy. scifiniti.comscifiniti.com

Molecular Docking and Dynamics Simulations: In the context of drug design, computational docking can be used to predict the binding modes of pyran-2-one derivatives within the active sites of target proteins, such as those involved in bacterial quorum sensing. nih.govnih.govtandfonline.com Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions and provide insights into the dynamic behavior of the ligand-protein complex, guiding the design of more potent inhibitors. tandfonline.com

QSAR and Machine Learning: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of pyran-2-one derivatives with their observed biological activities (e.g., herbicidal or antibacterial effects). Machine learning algorithms could be trained on existing experimental data to predict the activity of virtual compounds, enabling the prioritization of synthetic targets.

Spectroscopic and Crystallographic Characterization: Combining computational predictions with robust experimental characterization. Advanced techniques like single-crystal X-ray diffraction can provide definitive structural information, which can then be compared with geometries optimized by DFT calculations to validate the computational models. tandfonline.com

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for creating novel materials, medicines, and agrochemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one, and how can yield be maximized?

  • Methodology : High-yield synthesis (95%) can be achieved via tosylation and bromination steps. For example, 4-hydroxy intermediates are reacted with tosyl chloride in ethanol under reflux, followed by bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF. Crystallization from ethanol ensures purity .
  • Key Data : Melting point (165–166°C) and NMR (δ 6.43 ppm for pyran ring protons) align with literature, confirming successful synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodology : Use 1H^1H/13C^13C NMR to confirm substituent positions and purity. ESI-MS (e.g., m/z 358 [M+H]+^+) validates molecular weight. FTIR identifies functional groups (e.g., C=O at ~1700 cm1^{-1}) .
  • Data Interpretation : Compare NMR shifts with reference spectra (e.g., δ 2.28 ppm for methyl groups) to detect impurities or tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for derivatives of this compound?

  • Analysis : Discrepancies often arise from solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) or tautomerism. For instance, enol-keto tautomerism in the pyranone ring can shift proton signals. Use variable-temperature NMR to assess dynamic equilibria .
  • Case Study : In derivative 31 , δ 6.43 ppm (pyran H) differs from δ 7.86 ppm (tosyl aromatic H), highlighting substituent electronic effects .

Q. What strategies minimize unwanted byproducts during derivatization (e.g., alkylation or acylation)?

  • Experimental Design : Optimize reaction conditions:

  • Catalysts : Use InBr3_3 for regioselective bromination at low temperatures (-78°C) to avoid over-halogenation .
  • Protecting Groups : Temporarily protect the 4-hydroxyl group with tosyl or acetyl groups to direct reactivity to the 3-position .
    • Example : In the synthesis of 28 , tosyl protection ensures bromination occurs exclusively at C3 .

Q. How can computational methods predict the bioactivity of derivatives against microbial targets?

  • Approach : Perform molecular docking using software like AutoDock to model interactions with bacterial enzymes (e.g., dihydrofolate reductase). Validate predictions with in vitro MIC assays .
  • Structural Insights : The acetyl group at C3 enhances hydrogen bonding with target proteins, as seen in analogues with antimicrobial activity .

Q. What are the challenges in analyzing stereochemical outcomes in cycloaddition reactions involving this compound?

  • Mechanistic Insight : The pyranone ring’s electron-deficient nature favors inverse-electron-demand Diels-Alder reactions. Use chiral HPLC or NOESY to confirm stereochemistry in products like tetrahydro-2H-pyran intermediates .
  • Case Study : In 7 , the bromine atom’s steric bulk influences diastereoselectivity during cyclization (65% yield, 91% ee) .

Methodological Considerations

Q. How should researchers handle safety and waste disposal for halogenated pyranones?

  • Protocols : Use PPE (gloves, goggles) and fume hoods. Halogenated byproducts require segregation and disposal via certified waste handlers. Neutralize acidic/basic residues before disposal .

Q. What analytical techniques differentiate between keto-enol tautomers in solution?

  • Tools : 1H^1H-1H^1H COSY and 13C^13C-DEPT NMR identify tautomeric populations. UV-Vis spectroscopy monitors enolization via absorption shifts (e.g., ~300 nm for enol form) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.